4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride
Description
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is a benzimidazole derivative featuring a nitro group at the 6-position of the benzimidazole core and an aniline moiety at the 2-position, forming a hydrochloride salt. The nitro group enhances electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2.ClH/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13;/h1-7H,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKLZMKQGDIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-71-2 | |
| Record name | Benzenamine, 4-(6-nitro-1H-benzimidazol-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out at elevated temperatures, typically around 140-220°C, to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave reactor, which provides efficient energy transfer and rapid heating.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in the presence of a suitable solvent.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Cyclization: Polyphosphoric acid or other strong dehydrating agents.
Major Products
Reduction: Formation of 4-(6-Amino-1H-benzo[d]imidazol-2-yl)aniline.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride typically involves cyclization reactions. One common method includes:
- Starting Materials : o-phenylenediamine and 4-nitrobenzoic acid.
- Reagents : Polyphosphoric acid (PPA) as a cyclodehydrating agent.
- Process : The reaction is conducted under acidic conditions to facilitate cyclization.
Microwave-assisted synthesis has been reported to improve yield and reduce reaction times significantly.
Antimicrobial Properties
Research indicates that compounds similar to 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been documented as follows:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | S. aureus | 0.0195 |
These findings suggest that this compound could be effective against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Antitumor Activity
Preliminary studies suggest that benzimidazole derivatives, including this compound, may have antitumor properties. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of several benzimidazole derivatives against multi-drug resistant bacterial strains. The results indicated that derivatives with structural similarities to 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride showed promising activity, with MIC values significantly lower than conventional antibiotics.
-
Case Study on Antitumor Activity :
- In vitro studies demonstrated that certain benzimidazole derivatives inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways affected included those involved in cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can intercalate with DNA, disrupting its function and inhibiting cell proliferation . Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Research Implications
While direct biological data for the target compound are absent in the evidence, structurally related compounds in exhibit antiviral activity against BVDV, suggesting nitro-substituted benzimidazoles could serve as dual-target inhibitors . The hydrochloride form’s improved solubility may enhance bioavailability in such applications.
Biological Activity
Overview
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is a compound classified under benzimidazole derivatives, which are known for their diverse biological activities. This compound features a nitro group and an aniline moiety, enhancing its potential for various pharmacological applications, including antiviral, antitumor, antimicrobial, and anti-inflammatory activities.
- IUPAC Name : 4-(6-nitro-1H-benzimidazol-2-yl)aniline hydrochloride
- CAS Number : 1385694-71-2
- Molecular Formula : C13H10N4O2·HCl
- Molecular Weight : 284.7 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 0.0048 mg/mL against E. coli and Bacillus species .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | S. aureus | 0.0195 |
Antiviral Activity
The compound has been explored for its potential activity against hepatitis C virus (HCV). A study synthesized derivatives of benzimidazole to evaluate their anti-HCV activity, indicating that structural modifications could enhance efficacy against viral targets .
The biological activity of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is attributed to its ability to interact with biological macromolecules such as DNA and proteins. The presence of the nitro group may facilitate electron transfer processes crucial for its pharmacological effects .
Case Study 1: Anticancer Potential
In a study focused on anticancer properties, compounds with similar structures demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of cell cycle progression, highlighting the potential of benzimidazole derivatives as anticancer agents.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several benzimidazole derivatives against a panel of pathogens. The results indicated that modifications to the nitro group significantly influenced antibacterial potency, with some derivatives showing enhanced activity against resistant strains .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 4-(1H-benzo[d]imidazol-2-yl)aniline hydrochloride with a nitro-substituted reagent. Key steps include:
- Using THF as a solvent and DIPEA as a base to deprotonate the aniline and facilitate nucleophilic substitution .
- Maintaining a low temperature (0°C) during reagent addition to minimize side reactions .
- Purification via HPLC to achieve >95% purity, with LCMS validation for molecular weight confirmation .
- Optimization : Adjust stoichiometry (e.g., 1.2 equiv of acyl chloride) and monitor reaction progress via TLC or in-situ spectroscopy to reduce impurities.
Q. How is the purity and identity of this compound confirmed?
- Analytical Techniques :
- HPLC : Assess purity (>95% threshold) using reverse-phase columns and UV detection .
- LCMS : Confirm molecular ion peaks (e.g., [M + H]+) and compare calculated vs. observed masses (e.g., 480.15 vs. 480.09) .
- ¹H/¹³C NMR : Assign peaks using DMSO-d6 as a solvent; aromatic protons and coupling constants (e.g., δ 8.62 ppm for nitro-substituted protons) validate structural integrity .
Q. What are the recommended storage conditions to ensure the stability of this hydrochloride salt?
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .
Advanced Research Questions
Q. What challenges arise in interpreting the ¹H NMR spectrum of this compound, and how can they be addressed?
- Challenges : Overlapping aromatic signals due to scalar couplings (e.g., J = 8.7–12.1 Hz) and limited chemical shift dispersion in the nitro-benzimidazole region .
- Solutions :
- Use 2D NMR (COSY, HSQC) to resolve coupling networks .
- Isotopic labeling (e.g., ¹⁵N) or computational modeling (DFT) to predict shifts and coupling constants .
Q. How does the introduction of a nitro group at the 6-position affect the electronic structure and reactivity of the benzimidazole-aniline system?
- Electronic Effects : The nitro group acts as a strong electron-withdrawing group, reducing electron density on the benzimidazole ring. This increases electrophilicity at the aniline para-position, favoring nucleophilic substitutions or coordination with metal catalysts .
- Reactivity Impact : Enhances stability under acidic conditions but may reduce solubility in polar solvents. Solubility can be improved via co-solvents (e.g., DMSO:THF mixtures) .
Q. What methodologies are employed to study the potential biological activities of this compound?
- Biological Screening :
- In vitro assays : Test inhibition of protein-protein interactions (e.g., FERM domain proteins) using fluorescence polarization or SPR .
- Derivatization : Incorporate into larger pharmacophores (e.g., thiazolo[3,2-a]pyrimidine derivatives) for anticancer activity studies via MTT assays .
- ADMET profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 models) .
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Approach :
- Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl₃) and concentration-dependent shifts .
- Validate computational models (e.g., Gaussian or ADF software) with experimental coupling constants and NOE correlations .
- Cross-reference with structurally similar compounds (e.g., 4-(1H-benzo[d]imidazol-2-yl)aniline) to identify systematic deviations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
